1-Nonyl-1H-1,2,3-benzotriazol-3-ium-3-olate
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Overview
Description
1-Nonyl-1H-1,2,3-benzotriazol-3-ium-3-olate is a chemical compound with the molecular formula C15H23N3O. It is known for its unique structure, which includes a benzotriazole ring substituted with a nonyl group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Nonyl-1H-1,2,3-benzotriazol-3-ium-3-olate can be synthesized through the diazotization of o-phenylenediamine followed by cyclization in acetic acid. The crude product is then purified through recrystallization and vacuum drying to obtain a pure form of the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same diazotization and cyclization methods. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Nonyl-1H-1,2,3-benzotriazol-3-ium-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The benzotriazole ring allows for various substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzotriazoles, amines, and oxides, depending on the specific reagents and conditions used .
Scientific Research Applications
1-Nonyl-1H-1,2,3-benzotriazol-3-ium-3-olate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of corrosion inhibitors and as an additive in lubricants
Mechanism of Action
The mechanism of action of 1-Nonyl-1H-1,2,3-benzotriazol-3-ium-3-olate involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzotriazole ring can interact with metal ions, making it effective as a corrosion inhibitor. Additionally, its nonyl group enhances its lipophilicity, allowing it to interact with lipid membranes and exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-1,2,3-benzotriazole
- 1-Phenyl-1H-1,2,3-benzotriazole
- 1-Octyl-1H-1,2,3-benzotriazole
Uniqueness
1-Nonyl-1H-1,2,3-benzotriazol-3-ium-3-olate is unique due to its nonyl substitution, which imparts distinct chemical and physical properties. This makes it more effective in applications requiring higher lipophilicity and stability compared to its shorter-chain analogs .
Properties
IUPAC Name |
1-nonyl-3-oxidobenzotriazol-3-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-2-3-4-5-6-7-10-13-17-14-11-8-9-12-15(14)18(19)16-17/h8-9,11-12H,2-7,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTMHPLMYNRXQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C2=CC=CC=C2[N+](=N1)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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